Phosphonium, (carbamoylmethyl)triphenyl-, chloride
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Overview
Description
Phosphonium, (carbamoylmethyl)triphenyl-, chloride is an organophosphorus compound with the molecular formula C20H20ClNOP. It is a crystalline powder that is highly soluble in water and is used in various chemical reactions, particularly in organic synthesis. This compound is known for its role in the Wittig reaction, which is a key method for the formation of alkenes from aldehydes and ketones.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonium, (carbamoylmethyl)triphenyl-, chloride can be synthesized through a reaction involving triphenylphosphine and a carbamoyl chloride derivative. One common method involves the reaction of triphenylphosphine with chloromethyl methyl ether under nitrogen protection. The reaction is typically carried out in an anhydrous solvent such as acetone, with the temperature gradually increased to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified through filtration, washing with anhydrous ether, and drying to obtain the final crystalline compound .
Chemical Reactions Analysis
Types of Reactions
Phosphonium, (carbamoylmethyl)triphenyl-, chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphonium ylides.
Substitution: It participates in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphonium ylides.
Substitution: Substituted phosphonium salts
Scientific Research Applications
Phosphonium, (carbamoylmethyl)triphenyl-, chloride has a wide range of applications in scientific research:
Chemistry: It is used in the Wittig reaction to synthesize alkenes.
Biology: It serves as a reagent in the synthesis of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of various organic compounds and materials
Mechanism of Action
The mechanism of action of Phosphonium, (carbamoylmethyl)triphenyl-, chloride involves its role as a phosphonium ylide in the Wittig reaction. The compound reacts with aldehydes or ketones to form alkenes through a [2+2] cycloaddition mechanism. The phosphonium ylide acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone, leading to the formation of a betaine intermediate, which then collapses to form the desired alkene and a phosphine oxide byproduct .
Comparison with Similar Compounds
Similar Compounds
- (Methoxymethyl)triphenylphosphonium chloride
- (Bromomethyl)triphenylphosphonium bromide
- (Ethylmethyl)triphenylphosphonium chloride
Uniqueness
Phosphonium, (carbamoylmethyl)triphenyl-, chloride is unique due to its specific reactivity in the Wittig reaction, which allows for the precise formation of alkenes with fixed double bond positions. This specificity makes it a valuable reagent in organic synthesis compared to other similar compounds .
Properties
CAS No. |
25361-54-0 |
---|---|
Molecular Formula |
C20H19ClNOP |
Molecular Weight |
355.8 g/mol |
IUPAC Name |
(2-amino-2-oxoethyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C20H18NOP.ClH/c21-20(22)16-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2,(H-,21,22);1H |
InChI Key |
CCRXGVYICNOVAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC(=O)N)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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